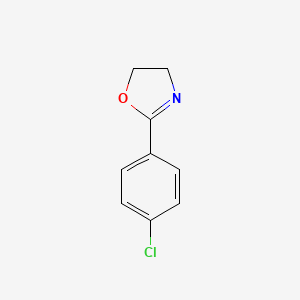

Oxazole, 2-(4-chlorophenyl)-4,5-dihydro-

Description

BenchChem offers high-quality Oxazole, 2-(4-chlorophenyl)-4,5-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 2-(4-chlorophenyl)-4,5-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDGOJYDQPRINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288154 | |

| Record name | oxazole, 2-(4-chlorophenyl)-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-68-0 | |

| Record name | NSC54392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxazole, 2-(4-chlorophenyl)-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-10H-phenothiazine (CAS 1771-18-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Methoxy-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate and structural motif in the development of pharmacologically active agents, a thorough understanding of its properties is essential for its effective application in research and drug discovery.

Chemical Identity and Structure

2-Methoxy-10H-phenothiazine is a derivative of phenothiazine, featuring a methoxy group substituted on the phenothiazine core. This substitution influences the electronic properties and biological activity of the molecule.

| Identifier | Value | Source |

| CAS Number | 1771-18-2 | [1][2] |

| IUPAC Name | 2-methoxy-10H-phenothiazine | [2] |

| Synonyms | 10H-Phenothiazine, 2-methoxy-; 2-Methoxy-phenothiazine; Methyl phenothiazin-2-yl ether; NSC 72107 | [1][2] |

| Molecular Formula | C₁₃H₁₁NOS | [1][2] |

| Molecular Weight | 229.30 g/mol | [2] |

| InChI Key | DLYKFPHPBCTAKD-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | [2] |

Below is a diagram illustrating the chemical structure of 2-Methoxy-10H-phenothiazine.

Caption: Chemical structure of 2-Methoxy-10H-phenothiazine.

Physical and Chemical Properties

The physical and chemical properties of 2-Methoxy-10H-phenothiazine are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Pale yellow to light brown solid. | [1] |

| Melting Point | 185-187 °C | |

| Boiling Point | 408.1 °C at 760 mmHg | |

| Density | 1.235 g/cm³ | |

| Solubility | Insoluble in water. Phenothiazine derivatives generally exhibit moderate solubility in organic solvents such as ethanol, ether, and chloroform. The methoxy group may slightly alter this solubility profile. | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of 2-Methoxy-10H-phenothiazine.

Mass Spectrometry

The mass spectrum of 2-Methoxy-10H-phenothiazine provides information about its molecular weight and fragmentation pattern, which is essential for its identification in complex mixtures. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in 2-Methoxy-10H-phenothiazine. The spectrum would be expected to show characteristic absorptions for the N-H bond, C-O ether linkage, and aromatic C-H and C=C bonds.

Synthesis and Purification

An improved synthesis of 2-Methoxy-10H-phenothiazine has been developed, starting from resorcinol and aniline.[7] A detailed synthetic protocol is also described in a Chinese patent (CN105418537A), which involves a multi-step process.[8]

Synthetic Workflow Overview

The synthesis generally proceeds through the following key steps:

-

Amination: Reaction of resorcinol with aniline to form a diarylamine intermediate.

-

Etherification: Methylation of the hydroxyl group to introduce the methoxy substituent.

-

Cyclization: Ring closure using sulfur to form the phenothiazine core.

-

Purification: Recrystallization of the crude product to obtain pure 2-Methoxy-10H-phenothiazine.

The diagram below illustrates a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for 2-Methoxy-10H-phenothiazine.

Detailed Synthesis Protocol

The following protocol is adapted from the procedure described in Chinese patent CN105418537A:[8]

-

Step 1: Amination

-

Mix resorcinol and aniline in a 1:1.2 molar ratio.

-

Under stirring, heat the mixture to 185-195 °C and add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, to facilitate the dehydration and amination reaction to form the diarylamine intermediate.

-

-

Step 2: Etherification

-

To the diarylamine intermediate, add a solvent (e.g., benzene or cyclohexane) and a base (e.g., sodium hydroxide or potassium carbonate).

-

Heat the mixture to 30-80 °C and add a methylating agent, such as dimethyl sulfate, dropwise.

-

Allow the reaction to proceed for 3-8 hours to form the methoxy intermediate.

-

-

Step 3: Cyclization

-

To the methoxy intermediate, add a solvent and sulfur in a molar ratio ranging from 1:1 to 3:1 (sulfur to intermediate).

-

Heat the mixture to reflux (80-130 °C) and add a catalytic amount of iodine to initiate the ring-closure reaction.

-

Continue the reaction for 6-12 hours to yield the crude 2-Methoxy-10H-phenothiazine.

-

-

Step 4: Purification

-

Cool the reaction mixture to allow the crude product to precipitate.

-

Filter the solid and recrystallize from a suitable solvent (e.g., benzene, cyclohexane, or methylcyclohexane) to obtain the pure product.

-

Dry the purified product. The patent reports a purity of 97% as determined by HPLC.

-

Analytical Methods

For the quantitative analysis and purity assessment of 2-Methoxy-10H-phenothiazine, chromatographic techniques are most suitable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 2-Methoxy-10H-phenothiazine. While a specific method for this compound is not detailed in the available literature, a general approach for phenothiazine derivatives can be adapted.[9]

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at low pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Internal Standard: An appropriate internal standard should be used for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2-Methoxy-10H-phenothiazine, derivatization may be necessary to improve its volatility and chromatographic behavior.

Safety and Handling

2-Methoxy-10H-phenothiazine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is classified as an irritant.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a dry, dark place at room temperature.

Applications in Research and Development

2-Methoxy-10H-phenothiazine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The phenothiazine core is a well-established pharmacophore, and derivatives are known to exhibit a wide range of biological activities, including antipsychotic and antiemetic properties.[1] The methoxy substituent can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical characteristics of 2-Methoxy-10H-phenothiazine (CAS 1771-18-2). The information presented, including its identity, properties, spectroscopic data, synthesis, and analytical considerations, is intended to support researchers and drug development professionals in their work with this important heterocyclic compound. A thorough understanding of these fundamental properties is critical for its successful application in the design and synthesis of novel therapeutic agents.

References

Sources

- 1. CAS 1771-18-2: 2-Methoxy-10H-phenothiazine | CymitQuimica [cymitquimica.com]

- 2. Methyl phenothiazin-2-yl ether | C13H11NOS | CID 74490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methoxyphenothiazine [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

Technical Guide: Oxazole vs. 4,5-Dihydrooxazole (2-Oxazoline) Structures

Executive Summary

This technical guide delineates the critical structural, electronic, and synthetic distinctions between oxazole (1,3-oxazole) and its reduced congener, 4,5-dihydrooxazole (commonly referred to as 2-oxazoline ). While sharing a 1,3-heterocyclic core, their behaviors are divergent: oxazole is an aromatic, electron-poor species utilized primarily as a stable bioisostere or diene in cycloadditions, whereas 2-oxazoline is a non-aromatic, basic, and ring-strain-activated monomer essential for cationic ring-opening polymerizations (CROP) and asymmetric catalysis ligands.

Part 1: Structural & Electronic Determinants

The fundamental difference lies in aromaticity . Oxazole possesses a continuous cyclic

Comparative Electronic Profile

| Feature | Oxazole (1,3-Oxazole) | 4,5-Dihydrooxazole (2-Oxazoline) |

| Structure | Fully unsaturated, Planar | Partially saturated, Puckered (C4-C5) |

| Hybridization | All ring atoms | O1, C2, N3 ( |

| Aromaticity | Yes (6 | No |

| Basicity (pKa of | Weak base (~0.[1]8) | Moderate base (~5.5) |

| Lone Pair Availability | Delocalized (part of aromatic sextet) | Localized on Nitrogen ( |

| Dipole Moment | ~1.50 D | ~2.25 D (varies by substituent) |

| Major Reactivity | Electrophilic substitution (difficult), Diels-Alder (Diene) | Ring-Opening (CROP), Hydrolysis |

Mechanistic Implication of Basicity

The drastic difference in pKa (~5 unit gap) dictates their isolation protocols.

-

Oxazole: Due to low basicity (pKa ~0.8), oxazoles do not form stable salts with weak acids and are often extracted from acidic media.

-

2-Oxazoline: With a pKa ~5.5 (similar to pyridine), the nitrogen lone pair is highly available. It is easily protonated, making it susceptible to acid-catalyzed hydrolysis or initiation of cationic polymerization.

Figure 1: Electronic determinants driving the reactivity divergence between oxazole and 2-oxazoline.

Part 2: Synthetic Methodologies & Protocols[2][3][4][5][6][7]

Synthesis strategies must account for the stability of the ring. Oxazoles require dehydration of acyclic precursors under forcing conditions or cyclization of isocyanides. Oxazolines are typically formed by the condensation of amino alcohols with carboxylic acids, retaining the

Protocol A: Van Leusen Oxazole Synthesis (Oxazole)

Target: 5-Substituted Oxazoles This is the industry standard for generating oxazoles from aldehydes using Tosylmethyl Isocyanide (TosMIC).

Reagents:

-

Aldehyde (1.0 equiv)

-

TosMIC (1.0 equiv)

-

Potassium Carbonate (

, 2.0 equiv)[2] -

Solvent: Methanol (MeOH) or Dimethoxyethane (DME)

Step-by-Step Workflow:

-

Setup: In a flame-dried round-bottom flask, dissolve the aldehyde and TosMIC in dry MeOH (0.5 M concentration).

-

Base Addition: Add

in one portion. -

Reflux: Heat the mixture to reflux (

C for MeOH) for 2–4 hours.-

Self-Validation Check: Monitor by TLC.[3] The disappearance of the non-polar aldehyde spot and the appearance of a fluorescent spot (oxazole) indicates progress. TosMIC is also UV active; ensure its consumption.

-

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (EtOAc).

-

Purification: Flash chromatography (Hexane/EtOAc).

Mechanism: The base deprotonates TosMIC, which attacks the aldehyde carbonyl.[3] The resulting intermediate undergoes 5-endo-dig cyclization followed by elimination of p-toluenesulfinic acid (TsH) to aromatize the ring.

Protocol B: Dehydrative Cyclization (2-Oxazoline)

Target: 2-Substituted-2-Oxazolines Direct condensation of carboxylic acids with amino alcohols using Zinc catalysts or dehydrating agents.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

2-Aminoethanol (1.2 equiv)

-

Catalyst:

(5 mol%) -

Solvent: Chlorobenzene (high boiling point required for water removal)

Step-by-Step Workflow:

-

Setup: Combine carboxylic acid, amino alcohol, and Zn catalyst in a flask equipped with a Dean-Stark trap.

-

Dehydration: Reflux at

C. Water will azeotrope into the trap.-

Self-Validation Check: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap.

-

-

Isolation: Cool to room temperature. Wash the organic phase with saturated

(removes unreacted acid) and brine. -

Distillation: 2-Oxazolines are often oils; purify by vacuum distillation.

Figure 2: Synthetic decision tree distinguishing the formation of aromatic oxazoles vs. non-aromatic oxazolines.

Part 3: Reactivity Profiles

Oxazole: The Diels-Alder Diene

Oxazoles are electron-rich dienes. They react with electron-poor dienophiles (alkynes/alkenes) in Diels-Alder [4+2] cycloadditions.

-

Outcome: The primary adduct is unstable and usually eliminates oxygen (as water or alcohol) to yield pyridines or furans .

-

Application: Synthesis of Vitamin B6 (pyridoxine) derivatives.

2-Oxazoline: Cationic Ring-Opening Polymerization (CROP)

2-Oxazolines possess significant ring strain. Upon alkylation of the nitrogen (initiation), the ring becomes susceptible to nucleophilic attack by another monomer.

-

Mechanism: "Living" polymerization. The propagating species is an oxazolinium cation.

-

Significance: POx are structural isomers of polypeptides (pseudopeptides) and are highly biocompatible, serving as modern alternatives to PEG (Polyethylene Glycol) in drug delivery.

Part 4: Applications in Drug Discovery[11]

| Application Area | Oxazole Role | 2-Oxazoline Role |

| Medicinal Chemistry | Bioisostere: Mimics peptide bonds (amide) but with higher metabolic stability and lipophilicity. Found in natural products like Phorboxazole.[7] | Prodrug/Intermediate: Often too reactive for oral drugs (acid labile), but used as a masked carboxylic acid. |

| Catalysis | Auxiliary: Rarely used directly as a ligand. | Ligand: Chiral Bis-oxazolines (BOX) and Pyridine-bis-oxazolines (PyBOX) are privileged ligands for Cu/Zn-catalyzed asymmetric reactions. |

| Materials Science | Scintillators: Used in fluorescent dyes and radiation detection. | Biopolymers: Poly(2-ethyl-2-oxazoline) (PEtOx) is a biocompatible polymer used for micellar drug formulation. |

References

-

Van Leusen Reaction Mechanism & Protocol

-

Cationic Ring-Opening Polymerization (CROP)

-

Source: Hoogenboom, R. (2009). "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications."[4] Angewandte Chemie International Edition.

-

Link:

-

-

Oxazole and Oxazoline in Medicinal Chemistry

-

Source: "Oxazoles and Oxazolines in Drug Discovery."[11] Journal of Medicinal Chemistry.

-

Link: (Note: Representative link for oxazole Diels-Alder reactivity context).

-

-

Synthesis of 2-Oxazolines from Amino Alcohols

- Source: "Zinc-Catalyzed Synthesis of 2-Oxazolines." Journal of Organic Chemistry.

-

Link:

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Making sure you're not a bot! [drs.nio.res.in]

- 8. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazoline - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Bioisosteric Potential of Chlorophenyl Oxazolines in Drug Design: A Technical Guide

Abstract

The chlorophenyl oxazoline scaffold represents a significant "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. However, the very features that make the chlorophenyl group attractive—namely its lipophilicity and metabolic stability—can also introduce challenges related to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This technical guide provides an in-depth analysis of the chlorophenyl oxazoline core, focusing on the principles and practical applications of bioisosterism to optimize lead compounds. We will explore the physicochemical rationale for replacing the chlorophenyl moiety, detail common and novel bioisosteric replacements, and provide field-proven synthetic protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold while mitigating potential liabilities through rational molecular design.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism is a cornerstone strategy in drug design that involves replacing a functional group or moiety within a lead compound with another that possesses similar physicochemical properties, with the goal of modulating its biological activity.[1] This is not merely about swapping atoms of similar size; it is a nuanced approach to fine-tune a molecule's steric, electronic, and solubility properties to enhance efficacy, improve selectivity, reduce toxicity, or alter its pharmacokinetic profile.[2][3]

The concept is broadly divided into two categories:

-

Classical Bioisosteres: These are atoms or groups that share the same valency and number of atoms, adhering to early definitions by Grimm and Erlenmeyer.[4] Examples include the interchange of -F for -OH, -Cl for -CH₃, or the replacement of -CH= in a benzene ring with -N= to form a pyridine ring.[4][5]

-

Non-Classical Bioisosteres: These groups do not have the same number of atoms and do not adhere to the strict steric and electronic rules of classical isosteres, yet they produce a similar biological response.[4] This category is more functionally driven and includes examples like replacing a carboxylic acid with a tetrazole to improve metabolic stability and oral bioavailability, or replacing an amide bond with a stable heterocyclic ring like an oxazole.[2]

The application of bioisosterism is a problem-solving tool.[2] A lead compound may exhibit excellent potency but suffer from rapid metabolism, poor solubility, or off-target toxicity. By strategically applying bioisosteric replacements, chemists can address these liabilities without sacrificing the core pharmacophore responsible for the desired biological effect.[3][5]

Caption: The iterative cycle of lead optimization using bioisosterism.

Deconstructing the Chlorophenyl Oxazoline Scaffold

The combination of a chlorophenyl ring and an oxazoline heterocycle creates a scaffold with significant therapeutic potential. Understanding the contribution of each component is critical to designing effective bioisosteric modifications.

The Chlorophenyl Moiety: A Double-Edged Sword

The chlorophenyl group, particularly the para-chlorophenyl isomer, is one of the most frequently encountered motifs in medicinal chemistry.[6] Its prevalence can be traced back to historical synthetic accessibility and its ability to favorably impact drug properties.[6]

Key Properties:

-

Lipophilicity: The chlorine atom significantly increases the lipophilicity (LogP) of the phenyl ring, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[6]

-

Metabolic Blocking: Chlorine, being an electron-withdrawing group, can block sites susceptible to metabolic oxidation (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the compound's half-life.[4]

-

Electronic Effects: The electronegativity of chlorine influences the electronic distribution of the aryl ring, which can affect pKa and hydrogen bonding potential of adjacent groups, thereby modulating target binding.[4]

However, these same properties can be liabilities. High lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and promiscuous binding to off-targets like the hERG channel.[6] Furthermore, while often used as a metabolic blocker, the chlorophenyl group can sometimes be metabolized to form reactive intermediates, such as arene oxides, leading to potential toxicity.

The Oxazoline Ring: More Than a Linker

The 2-oxazoline ring is a five-membered heterocycle that is far more than a simple structural support.[1][7] It is a versatile functional group with a rich history in organic synthesis and a broad range of documented biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][8]

Key Roles in Drug Design:

-

Amide/Ester Bioisostere: The oxazoline ring is a well-established non-classical bioisostere for amide and ester functionalities. It mimics their hydrogen-bonding capabilities and steric profile but is significantly more stable to hydrolytic cleavage by esterases and amidases, improving metabolic stability.[9]

-

Conformational Constraint: As a rigid ring system, it reduces the number of rotatable bonds compared to an open-chain amide, which can lock the molecule into a more bioactive conformation, improving potency and selectivity.

-

Modulation of Physicochemical Properties: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, improving interactions with biological targets and potentially enhancing solubility.

Caption: Key components and properties of the chlorophenyl oxazoline scaffold.

Strategic Bioisosteric Replacements for the Chlorophenyl Moiety

The primary goal of replacing the chlorophenyl group is to improve the ADMET profile while maintaining or enhancing potency. The choice of replacement is dictated by the specific liability one aims to correct.

Phenyl to Pyridyl: The "N-Scan"

One of the most powerful and widely used bioisosteric replacements is the "phenyl-to-pyridyl" switch.[10] Introducing a nitrogen atom into the aromatic ring has profound effects on the molecule's properties.

Causality Behind the Choice:

-

Reduced Lipophilicity & Improved Solubility: The nitrogen atom significantly lowers the cLogP and introduces a hydrogen bond acceptor site, which generally improves aqueous solubility. A comprehensive analysis found that switching from phenyl to pyridyl analogues consistently improves solubility and reduces microsomal clearance.[6]

-

Enhanced Target Interactions: The lone pair on the pyridine nitrogen can form a new, beneficial hydrogen bond with the target protein, potentially boosting potency. This was observed in the development of mTOR/PI3Kα inhibitors, where a pyridyl analog formed a key hydrogen bond with a water molecule in the active site, increasing potency over 100-fold compared to the phenyl parent.[10]

-

Altered Metabolism: The pyridine ring has a different metabolic profile than a chlorophenyl ring. It can mitigate P450 inhibition and direct metabolism away from problematic pathways.[6][10]

The position of the nitrogen is critical (2-, 3-, or 4-pyridyl), as each isomer has a distinct electronic and steric profile that can drastically alter biological activity and physical properties.[10]

Alternative Heteroaromatic Rings

Other five- and six-membered heteroaromatic rings can also serve as effective bioisosteres, each offering a unique combination of properties.

-

Thiophene: Often considered a close mimic of a phenyl ring due to similar size and aromaticity. It is generally more lipophilic than pyridine but less so than benzene. The sulfur atom can alter electronic properties and engage in specific interactions.

-

Oxadiazole/Thiadiazole: These five-membered rings are often used to replace phenyl rings to reduce lipophilicity and introduce hydrogen bond acceptors. They are also metabolically stable and can act as linkers with defined geometries.[11][12]

-

Pyrazole: Can offer unique hydrogen bond donor/acceptor patterns and has been successfully incorporated into a variety of active compounds.[13]

Saturated Bicyclic Scaffolds: Escaping Flatland

In recent years, there has been a major push to replace flat, aromatic rings with three-dimensional, saturated scaffolds to improve drug-like properties.[14] This strategy, known as "escaping flatland," can dramatically improve solubility and metabolic stability while maintaining the crucial exit vectors of the original phenyl ring.

-

Bicyclo[1.1.1]pentane (BCP): BCP is an excellent mimic of a para-substituted phenyl ring.[14] The substituents at the 1 and 3 positions have a similar distance and linear geometry to a 1,4-disubstituted benzene ring, but the saturated core significantly reduces lipophilicity and improves solubility.[3][14]

-

Bicyclo[2.2.2]octane (BCO) and 2-Oxabicyclo[2.2.2]octane: These larger bicyclic systems also serve as phenyl ring bioisosteres.[14][15] The oxygen atom in the oxabicyclo derivative further reduces lipophilicity and can act as a hydrogen bond acceptor, leading to dramatic improvements in physicochemical properties.[15]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key calculated properties for the chlorophenyl group and its common bioisosteres. This data is essential for making rational design choices.

| Moiety (R-group) | Approx. cLogP Contribution | Hammett Sigma (σp) | H-Bond Acceptors | H-Bond Donors | Key Rationale for Use |

| 4-Chlorophenyl | +0.71 | +0.23 | 0 | 0 | Baseline; Lipophilic; Metabolic Blocker |

| Phenyl | 0.00 (Reference) | 0.00 | 0 | 0 | Remove halogen; Investigate core pharmacophore |

| 4-Fluorophenyl | +0.14 | +0.06 | 0 | 0 | Reduce lipophilicity vs. Cl; Block metabolism; H-bond mimic |

| Pyridin-4-yl | -0.30 | +0.20 | 1 | 0 | Reduce lipophilicity; Add H-bond acceptor; Alter metabolism |

| Thiophen-2-yl | +0.45 | N/A | 0 | 0 | Phenyl mimic; Modulate electronics |

| Bicyclo[1.1.1]pentan-1-yl | -1.5 to -2.0 (vs. phenyl) | N/A | 0 | 0 | Drastically reduce lipophilicity; Improve solubility; 3D shape |

Note: cLogP contributions are approximate and context-dependent. Hammett parameters describe the electron-donating/withdrawing properties of substituents.

Experimental Protocols: Synthesis of a Core Scaffold

The reliability of any drug discovery campaign rests on robust and reproducible chemistry. The most common and reliable method for synthesizing 2-aryl-oxazolines is the dehydrative cyclization of an N-(2-hydroxyethyl)amide, which can be formed in situ from a carboxylic acid and an amino alcohol.[1][7]

Protocol: One-Pot Synthesis of 2-(4-chlorophenyl)-4,5-dihydrooxazole

This protocol describes a practical, one-pot synthesis directly from commercially available starting materials, which is amenable to library synthesis for SAR studies.[1]

Materials & Equipment:

-

4-Chlorobenzoic acid (1.0 eq)

-

2-Aminoethanol (1.2 eq)

-

Triflic acid (TfOH, 20 mol%)

-

Ynamide coupling reagent (e.g., N,N-diisopropyl-1-phenyl-1-propyn-1-amine) (1.1 eq)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Amide Formation (In Situ): To a stirred solution of 4-chlorobenzoic acid (1.0 mmol) and 2-aminoethanol (1.2 mmol) in anhydrous DCE (5 mL) at room temperature, add the ynamide coupling reagent (1.1 mmol).

-

Stirring: Allow the mixture to stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the carboxylic acid and formation of the intermediate N-(2-hydroxyethyl)-4-chlorobenzamide. Causality: The ynamide acts as a powerful dehydrating agent to facilitate amide bond formation under mild, base-free conditions, which is compatible with the subsequent acid-catalyzed cyclization.[1]

-

Cyclization: To the reaction mixture, add triflic acid (0.2 mmol, 20 mol%) via syringe.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate amide and the appearance of the oxazoline product (typically 8-12 hours). Causality: Triflic acid is a potent Brønsted acid that protonates the hydroxyl group of the amide intermediate, converting it into a good leaving group (water). The amide carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated carbon to forge the oxazoline ring.[1]

-

Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(4-chlorophenyl)-4,5-dihydrooxazole.

Caption: Experimental workflow for the one-pot synthesis of the core scaffold.

Conclusion and Future Perspectives

The chlorophenyl oxazoline scaffold is a proven starting point for the development of biologically active compounds. However, achieving clinical success requires a multiparameter optimization that extends beyond raw potency to include a favorable ADMET profile. Bioisosterism provides a rational and powerful framework for this optimization process.

The strategic replacement of the chlorophenyl group—whether with a classic bioisostere like a pyridyl ring to enhance solubility and introduce new H-bonding interactions, or with a modern, non-planar scaffold like BCP to escape flatland and improve physicochemical properties—allows medicinal chemists to systematically address the liabilities of a lead compound. The robust synthetic routes available for oxazoline formation further enhance the tractability of this scaffold for building diverse chemical libraries.

Future work in this area will likely focus on exploring less common and more novel bioisosteric replacements to further expand the accessible chemical space and intellectual property landscape. As our understanding of drug metabolism and toxicology deepens, the ability to rationally design molecules with precisely tuned properties will become ever more critical, ensuring that the potential of scaffolds like chlorophenyl oxazolines can be fully realized in the development of next-generation therapeutics.

References

-

Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 1. Available at: [Link]

-

Król, E., et al. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 30(22), 5678. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 235-291. Available at: [Link]

-

Kamińska, K., et al. (2022). Synthesis of 2-oxazolines: conventional approaches and our design. ResearchGate. Available at: [Link]

-

Abu-EL-Halawa, R. (1989). Synthesis of 2-(Chiral Alkyl) Oxazolines. An-Najah J. Res., 1(6). Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

Organic Syntheses. (1977). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 56, 49. Available at: [Link]

-

PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Available at: [Link]

-

Stepanovs, D., et al. (2026). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. Available at: [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

-

Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(3), 320-325. Available at: [Link]

-

ResearchGate. (2025). Structure activity relationship of the synthesized compounds. Available at: [Link]

-

Boström, J., et al. (2015). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 58(11), 4543-4558. Available at: [Link]

-

Pandey, J., et al. (2023). Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. Journal of Scientific Research, 67(1), 224-241. Available at: [Link]

-

Martínez-Otero, F., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Molecules, 26(21), 6649. Available at: [Link]

-

Cvetković, D. D., et al. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. ARKIVOC, 2011(ii), 83-102. Available at: [Link]

-

Upadhyay, A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1844-1854. Available at: [Link]

-

Wu, S., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(17), 5437. Available at: [Link]

-

Thomas, A., et al. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 7(S1), S321-S326. Available at: [Link]

-

Zhao, G., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987. Available at: [Link]

-

Cvetković, D. D., et al. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Semantic Scholar. Available at: [Link]

-

Wujec, M., et al. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Scientiae Radices, 2, 25-46. Available at: [Link]

-

Tabolin, A. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3560. Available at: [Link]

-

Radi, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1982. Available at: [Link]

-

protocols.io. (2025). Preparation of pharmacological agents V.2. Available at: [Link]

Sources

- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem-space.com [chem-space.com]

- 4. mch.estranky.sk [mch.estranky.sk]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. books.lucp.net [books.lucp.net]

- 9. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Synthesis Protocol for 2-(4-chlorophenyl)-4,5-dihydro-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-oxazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] This application note details a robust and reproducible protocol for its preparation from readily available starting materials. The causality behind experimental choices, safety precautions, and detailed characterization methods are thoroughly discussed to ensure scientific integrity and successful replication. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

2-Oxazolines are a class of five-membered heterocyclic compounds featuring a nitrogen and an oxygen atom in the ring.[3] The substituted derivative, 2-(4-chlorophenyl)-4,5-dihydro-oxazole, is of particular interest due to its prevalence as a structural motif in a variety of biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Furthermore, oxazoline-containing compounds are utilized as ligands in asymmetric catalysis and as monomers for specialized polymers.[1]

The synthesis of 2-oxazolines can be achieved through several established routes, most commonly via the cyclization of a 2-amino alcohol with a carboxylic acid derivative or a nitrile.[1][3] The nitrile-based synthesis, often referred to as the Witte and Seeliger method, offers a direct and efficient pathway, particularly when catalyzed by a Lewis acid such as zinc chloride.[3] This protocol will focus on a catalyst-free approach, reacting 4-chlorobenzonitrile with 2-aminoethanol, which provides a greener and more straightforward procedure.[4][5]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 2-aminoethanol on the electrophilic carbon of the nitrile group in 4-chlorobenzonitrile. This is followed by an intramolecular cyclization and subsequent elimination of ammonia to yield the desired 2-(4-chlorophenyl)-4,5-dihydro-oxazole.

Caption: Reaction mechanism for the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-oxazole.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 623-03-0 | ≥98% | Sigma-Aldrich |

| 2-Aminoethanol | C₂H₇NO | 61.08 | 141-43-5 | ≥99% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |

Equipment

-

Round-bottom flask (50 mL) with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

NMR spectrometer (e.g., 400 MHz)

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol is adapted from a catalyst-free synthesis methodology which has been demonstrated to be effective for a range of aryl nitriles.[5]

Caption: Experimental workflow for the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-oxazole.

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzonitrile (1.0 mmol, 137.6 mg) and 2-aminoethanol (5.0 mmol, 305.4 mg, 0.30 mL).

-

Heating and Reflux: Place the flask in a heating mantle and heat the mixture to 80 °C with vigorous stirring. Allow the reaction to reflux for 12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 4-chlorobenzonitrile spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 15 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a 100 mL separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield a pale orange solid.[6]

Characterization and Expected Results

The identity and purity of the synthesized 2-(4-chlorophenyl)-4,5-dihydro-oxazole should be confirmed by spectroscopic methods and melting point determination.

| Property | Expected Value |

| Appearance | Pale orange solid[6] |

| Molecular Formula | C₉H₈ClNO[6][7] |

| Molecular Weight | 181.62 g/mol [6][7] |

| Melting Point | 139-143 °C[6] |

| Purity (by NMR) | >97%[7] |

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons in the range of δ 7.3-7.9 ppm and two triplets corresponding to the methylene protons of the oxazoline ring around δ 3.9-4.4 ppm.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include aromatic carbons, the imine carbon of the oxazoline ring (~164 ppm), and the two methylene carbons of the oxazoline ring.

-

FT-IR (KBr, cm⁻¹): A characteristic C=N stretching vibration is expected around 1645 cm⁻¹. The absence of a nitrile peak (~2230 cm⁻¹) from the starting material should be confirmed.

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 181.6.

Safety and Handling Precautions

It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

4-Chlorobenzonitrile: Toxic if swallowed or in contact with skin.[10] Causes eye irritation.[10]

-

2-Aminoethanol: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Dispose of all chemical waste in accordance with institutional and local regulations.[11]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor closely by TLC. Ensure the reaction temperature is maintained at 80 °C. |

| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |

| Impure Product | Incomplete removal of starting materials | Optimize the purification step. Consider column chromatography if recrystallization is insufficient. |

| Side reactions | Ensure the reaction is carried out under an inert atmosphere if necessary, although this protocol is generally robust. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-oxazole. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences.

References

-

Wikipedia. Oxazoline. [Link]

-

Pereira, C. N., Eschholz, A. C. C., & Dos Santos, M. S. (2025). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis, 22(2), 184-197. [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

-

Patel, A., et al. (2023). Catalyst free, one-pot green synthesis of 2-aryl-2-oxazoline derivatives from aryl nitrile using ionic liquid. Taylor & Francis Online. [Link]

-

ResearchGate. (2025). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. [Link]

-

ThaiScience. (2015). Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl) - 4,5-dihydro-1,2-oxazol-3-yl] Compounds. [Link]

-

PubChem. 4-Chlorobenzonitrile. [Link]

-

Wikipedia. 4-Chlorobenzonitrile. [Link]

Sources

- 1. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxazoline - Wikipedia [en.wikipedia.org]

- 4. 2-Oxazoline synthesis [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Highly Recommended Products -- Best Deals Online [fr.riello-ups.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.se [fishersci.se]

- 10. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Application Notes and Protocols: 2-(4-chlorophenyl)-4,5-dihydro-oxazole as a Reactive Modifier for Condensation Polymers

Introduction: A Paradigm for End-Group Modification in Polyesters and Polyamides

In the realm of polymer science, particularly concerning condensation polymers such as polyesters and polyamides, the control of molecular weight and end-group chemistry is paramount to tailoring final material properties. The presence of reactive terminal groups, typically carboxyl and hydroxyl or amine moieties, can be both a point of strength and a vulnerability. While essential for initial polymerization, these groups can also be sites for undesirable degradation reactions, especially at elevated processing temperatures. 2-(4-chlorophenyl)-4,5-dihydro-oxazole emerges as a strategic monofunctional reactive modifier, designed to cap these reactive end-groups, thereby enhancing thermal stability, melt processability, and hydrolytic resistance of the base polymer.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-chlorophenyl)-4,5-dihydro-oxazole as a chain extender and modifier. It elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines analytical methodologies for the characterization of the resulting modified polymers.

Core Principles and Mechanism of Action

The efficacy of 2-(4-chlorophenyl)-4,5-dihydro-oxazole as a polymer modifier is rooted in the inherent reactivity of the oxazoline ring towards nucleophiles, particularly carboxylic acids. This reaction is a thermally activated process that proceeds via a ring-opening addition, forming a stable ester-amide linkage.

The presence of an electron-withdrawing chloro-substituent on the phenyl ring at the 2-position of the oxazoline is anticipated to enhance the electrophilicity of the C5 carbon, thereby potentially increasing the reaction rate with carboxyl end-groups of the polymer chains.

Reaction with Polyester Carboxyl End-Groups:

The primary reaction involves the nucleophilic attack of the terminal carboxylic acid group of a polyester chain on the oxazoline ring. This results in the formation of an ester-amide linkage, effectively capping the carboxyl end and preventing further degradation or unwanted reactions.

Reaction with Polyamide Carboxyl End-Groups:

Similarly, in polyamides, the terminal carboxyl groups can react with the oxazoline ring to form an amide-ester linkage, contributing to increased molecular weight and improved melt stability.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 2-(4-chlorophenyl)-4,5-dihydro-oxazole is critical for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 7399-68-0 | [1][2] |

| Molecular Formula | C9H8ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Appearance | Pale orange solid | [2] |

| Melting Point | 139 to 143 °C | [2] |

| Purity | ≥ 98% | [1] |

| Storage | 2-8 °C, sealed in a dry environment | [3] |

Safety Precautions: 2-(4-chlorophenyl)-4,5-dihydro-oxazole should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is known to cause skin and eye irritation.[4][5] For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Experimental Protocols: Reactive Extrusion Modification of PET

This section provides a detailed protocol for the modification of recycled Poly(ethylene terephthalate) (rPET) with 2-(4-chlorophenyl)-4,5-dihydro-oxazole via reactive extrusion. Reactive extrusion is a highly efficient method for the continuous, solvent-free modification of polymers.

Materials and Reagents

-

Recycled Poly(ethylene terephthalate) (rPET) pellets (pre-dried at 120°C for 4-6 hours)

-

2-(4-chlorophenyl)-4,5-dihydro-oxazole (as a powder or masterbatch)

-

Co-rotating twin-screw extruder

-

Strand pelletizer

-

Inert gas (Nitrogen or Argon)

Protocol for Reactive Extrusion

-

Preparation: Ensure the rPET pellets are thoroughly dried to a moisture content below 50 ppm to prevent hydrolytic degradation during extrusion.

-

Blending: Pre-blend the dried rPET pellets with the desired concentration of 2-(4-chlorophenyl)-4,5-dihydro-oxazole (typically 0.5-2.0 wt%). For uniform distribution, a masterbatch of the chain extender in a compatible carrier polymer can be utilized.

-

Extruder Setup:

-

Set the temperature profile of the extruder barrels. A typical profile for PET is a gradual increase from the feed zone to the metering zone (e.g., 240°C to 270°C).

-

The screw speed should be set to ensure adequate mixing and residence time for the reaction to occur (e.g., 150-250 rpm).

-

-

Reactive Extrusion:

-

Feed the pre-blended material into the extruder hopper at a constant rate.

-

Purge the extruder with an inert gas to minimize oxidative degradation.

-

The molten polymer will be conveyed through the heated barrels where the chain extension reaction takes place.

-

-

Pelletization: The extrudate is passed through a cooling water bath and then fed into a strand pelletizer to produce modified rPET pellets.

-

Post-Drying: The resulting pellets should be dried to remove any surface moisture before further characterization or processing.

Expected Outcomes and Troubleshooting

-

Increased Viscosity and Melt Strength: Successful reaction with 2-(4-chlorophenyl)-4,5-dihydro-oxazole will lead to a noticeable increase in the melt viscosity of the polymer. This is beneficial for processes such as blow molding and foaming.

-

Improved Thermal Stability: By capping the reactive carboxyl end-groups, the modified polymer will exhibit enhanced resistance to thermal degradation during processing.

-

Enhanced Hydrolytic Stability: The reduction in carboxyl end-groups, which can catalyze hydrolysis, leads to improved long-term performance in humid environments.

-

Troubleshooting:

-

Insufficient Viscosity Increase: This may be due to incomplete reaction. Ensure the rPET is thoroughly dried, and consider increasing the extruder residence time or temperature.

-

Gel Formation: Excessive addition of a chain extender or overly aggressive processing conditions can lead to cross-linking and gel formation. Optimize the concentration of the chain extender and the processing parameters.

-

Discoloration: This may indicate thermal degradation. Consider using a lower processing temperature or adding a thermal stabilizer.

-

Conclusion

2-(4-chlorophenyl)-4,5-dihydro-oxazole serves as a highly effective reactive modifier for condensation polymers. Its ability to efficiently cap carboxyl end-groups offers a powerful tool for enhancing the processability, thermal stability, and durability of materials like PET and polyamides. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to explore and optimize the use of this versatile molecule in their polymer development endeavors.

References

-

Kinetic and Mechanistic Studies of Carboxylic Acid–Bisoxazoline Chain‐Coupling Reactions. ResearchGate. [Link]

-

Synthesis, kinetics, and characterization of bio-based thermosets obtained through polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with sebacic acid. RSC Publishing. [Link]

-

2-Oxazoline based photo-responsive azo-polymers. Synthesis, characterization and isomerization kinetics. ResearchGate. [Link]

-

Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. MDPI. [Link]

-

Synthesis of advanced materials based on poly(2-oxazoline)s and poly(2-oxazine)s. [Link]

-

Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

-

4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. ChemSynthesis. [Link]

-

Oxazoline. Wikipedia. [Link]

-

Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. [Link]

-

Influence of a Multiple Epoxy Chain Extender on the Rheological Behavior, Crystallization, and Mechanical Properties of Polyglycolic Acid. MDPI. [Link]

-

Compound 2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Reaction conditions for synthesizing oxazolines from nitriles

Application Note: Strategic Synthesis of 2-Oxazolines from Nitriles

Part 1: Executive Summary & Mechanistic Insight

The synthesis of 2-oxazolines (dihydro-oxazoles) is a cornerstone transformation in medicinal chemistry and ligand design (e.g., PyBox, Box ligands). While carboxylic acid condensation is common, the nitrile route offers distinct advantages: it avoids the need for acid chlorides, utilizes stable precursors, and generates ammonia (gas) rather than water as the byproduct, often simplifying equilibrium shifts.

However, unactivated nitriles are kinetically stubborn electrophiles. Successful conversion requires dual activation: enhancing the electrophilicity of the nitrile carbon while managing the nucleophilicity of the amino alcohol.

Mechanistic Pathway (The "Why" Behind the Protocol)

The reaction proceeds via a Lewis Acid (LA)-mediated nucleophilic attack. The metal center coordinates to the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon. The amino group of the amino alcohol attacks this activated center to form an amidine intermediate. Subsequent intramolecular attack by the hydroxyl group and elimination of ammonia yields the oxazoline.

Critical Control Point: The elimination of ammonia is reversible. Protocols must drive this equilibrium forward, typically via heat (open system) or N2 sparging.

Figure 1: Lewis Acid catalytic cycle for oxazoline formation. Note the regeneration of the catalyst and the irreversible loss of ammonia gas which drives the reaction.

Part 2: Experimental Protocols

Method A: The "Workhorse" Protocol (ZnCl₂ Catalysis)

Best for: Scalable synthesis, robust substrates, and cost-sensitive projects. Basis: Modified Witte-Seeliger reaction.

Reagents:

-

Nitrile (1.0 equiv)

- -Amino Alcohol (1.2 - 1.5 equiv)

-

Zinc Chloride (ZnCl₂) (anhydrous, 0.1 - 0.2 equiv)

-

Solvent: Chlorobenzene (PhCl) or Toluene.

Protocol:

-

Catalyst Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

-

Loading: Rapidly weigh anhydrous ZnCl₂ (hygroscopic!) and transfer to the flask. Add the Nitrile and Chlorobenzene (0.5 M concentration relative to nitrile).

-

Activation: Stir the mixture at room temperature for 15 minutes to allow Lewis acid coordination (mixture may turn slightly cloudy).

-

Addition: Add the amino alcohol via syringe.

-

Reaction: Heat the mixture to reflux (132°C for PhCl).

-

Crucial Step: Leave the top of the condenser connected to an oil bubbler or a scrubber. Do not seal the system. The evolution of NH₃ gas is the driving force.

-

-

Monitoring: Monitor via TLC or GC-MS. Reaction typically requires 12–24 hours.

-

Workup: Cool to room temperature. Dilute with CH₂Cl₂.[1] Wash with aqueous NH₄OH (10%) to break the Zinc-chelate and remove the metal. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc) or Kugelrohr distillation.

Validation Check: If the reaction stalls, check the pH of the vapor at the condenser outlet with wet pH paper. Basic vapor indicates active conversion (NH₃ release).

Method B: High-Throughput Protocol (Microwave-Assisted)

Best for: Library generation, screening chiral ligands, and green chemistry applications.

Reagents:

-

Nitrile (1.0 equiv)

- -Amino Alcohol (1.5 equiv)

-

Catalyst: Zn(OTf)₂ or InCl₃ (0.05 equiv)

-

Solvent: Solvent-free (neat) or minimal Chlorobenzene.

Protocol:

-

Setup: In a 10 mL microwave process vial, combine the nitrile, amino alcohol, and catalyst.

-

Sealing: Cap the vial with a septum that allows for pressure release or use a dedicated microwave vessel with an automated venting system. Note: NH₃ generation creates significant pressure.

-

Irradiation:

-

Temperature: 140°C

-

Time: 10–30 minutes

-

Power: Dynamic mode (max 200W).

-

-

Workup: Direct loading onto a silica cartridge is often possible for neat reactions. Elute with CH₂Cl₂/MeOH gradients.

Why this works: Microwave dielectric heating directly couples with the polar transition state (amidine formation), significantly accelerating the rate-determining step compared to conductive heating.

Method C: Mild Protocol for Sensitive Substrates (Lanthanide Catalysis)

Best for: Enantiopure substrates prone to racemization or substrates with acid-labile protecting groups.

Reagents:

-

Nitrile (1.0 equiv)

- -Amino Alcohol (1.1 equiv)

-

Catalyst: Lanthanum Triflate [La(OTf)₃] (0.05 equiv)

-

Solvent: Toluene (reflux) or Xylene.

Protocol:

-

Combine nitrile, amino alcohol, and La(OTf)₃ in Toluene.

-

Heat to reflux under a nitrogen atmosphere.

-

Optimization: Lanthanide triflates are water-tolerant Lewis acids, but moisture should still be minimized to prevent hydrolysis of the nitrile to the primary amide.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst (which can often be recovered).

Part 3: Comparative Data & Troubleshooting

Catalyst Performance Matrix

| Feature | ZnCl₂ (Method A) | Microwave/Zn(OTf)₂ (Method B) | La(OTf)₃ (Method C) |

| Reaction Time | 12 - 24 Hours | 10 - 30 Minutes | 12 - 18 Hours |

| Temperature | >110°C (Reflux) | 140°C (MW) | 110°C |

| Yield (Typical) | 70 - 85% | 85 - 95% | 75 - 90% |

| Racemization Risk | Moderate (High T) | Low (Short duration) | Very Low |

| Scalability | High (kg scale) | Low (mg/g scale) | Moderate |

| Cost | Low | Medium | High |

Troubleshooting Guide

-

Problem: Low Conversion / Starting Material Remains.

-

Problem: Product Racemization.

-

Problem: Hydrolysis to Amide.

References

-

Witte, H., & Seeliger, W. (1974).[4] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[5] Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

-

Bolm, C., Weickhardt, K., Zehnder, M., & Glasmacher, D. (1991).[4] Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Helvetica Chimica Acta, 74(4), 717–726.

-

Garg, P., Chaudhary, S., & Milton, M. D. (2014).[5] Synthesis of 2-substituted oxazolines and oxazoles mediated by Zn(II) and Cu(II) catalysts. Journal of Organic Chemistry, 79(18), 8668–8677.

-

Mollo, M. C., & Orelli, L. R. (2016).[2] Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines and 5,6-Dihydro-4H-1,3-oxazines.[2] Organic Letters, 18(23), 6116–6119.

- Michelet, V., & Genet, J. P. (2002). Lanthanide Triflates: Versatile Catalysts for the Synthesis of Heterocycles. Revue Roumaine de Chimie, 47, 127. (Contextual citation for Lanthanide utility in heterocycles).

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines [organic-chemistry.org]

- 3. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Oxazoline synthesis [organic-chemistry.org]

Application Note: Precision Synthesis of Chiral Bis(oxazoline) Ligands via Chlorophenyl Nitrile Scaffolds

Executive Summary

This application note details the robust synthesis of

-

Electronic Modulation: The electron-withdrawing nature of the chloro-substituent lowers the Lewis basicity of the oxazoline nitrogens, potentially enhancing the Lewis acidity of the resulting metal complex (e.g., Cu(II)-Box).[1]

-

Structural Versatility: The aryl-chloride motif serves as a dormant "handle" for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the synthesis of library diversities or covalent immobilization onto solid supports.[1]

This guide focuses on the Zinc(II)-Promoted Direct Condensation (Bolm Protocol) , a superior alternative to the traditional acid-chloride or Pinner imidate routes for these specific substrates.[1]

Mechanistic Principles

The synthesis relies on the dual role of anhydrous Zinc Chloride (

-

Activation:

coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. -

Nucleophilic Attack: The amino group of the chiral amino alcohol (e.g., (S)-Valinol) attacks the activated nitrile.[1]

-

Cyclization: Intramolecular attack of the hydroxyl group followed by elimination of ammonia (as

gas or ammonium salt) forms the oxazoline ring.[1] -

Template Effect: The zinc ion stabilizes the bis(oxazoline) product as a chelate complex, preventing side reactions.[1]

Pathway Visualization

Figure 1: Reaction pathway from chlorophenyl nitrile precursor to free ligand via Zinc-templated condensation.[1]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 5-Chloroisophthalonitrile (CAS: 4733-50-0) - 1.0 equiv.[1]

-

Chiral Reagent: (S)-(+)-2-Amino-3-methyl-1-butanol [(S)-Valinol] - 2.2 equiv.[1]

-

Promoter: Zinc Chloride (

), anhydrous - 1.2 equiv.[1]-

Critical: Must be fused (melted under vacuum) immediately prior to use to ensure complete dryness.[1]

-

-

Solvent: Chlorobenzene (Anhydrous).[1]

-

Workup: Ethylenediamine (for decomplexation),

, Dichloromethane (DCM).[1]

Step-by-Step Methodology

Phase 1: Catalyst Preparation (The "Fusion" Step)

Context: Commercial "anhydrous"

-

Place

(1.2 equiv) in a Schlenk flask. -

Heat under high vacuum (0.1 mmHg) with a heat gun until the solid melts (approx. 290°C) and bubbles cease.

-

Allow to cool to room temperature under static vacuum/argon.[1]

Phase 2: Condensation[1]

-

Add 5-chloroisophthalonitrile (1.0 equiv) and Chlorobenzene (concentration 0.5 M) to the flask containing fused

. -

Add (S)-Valinol (2.2 equiv) in one portion.[1]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (132°C) for 24–36 hours .

-

Monitoring: Monitor by TLC (SiO2, 3:1 Hexane/EtOAc). The nitrile starting material (

) should disappear; the Zn-complex often streaks or stays at the baseline.[1]

Phase 3: Decomplexation & Isolation

Context: The reaction yields the Box-ZnCl2 complex.[1] To obtain the free ligand, zinc must be sequestered.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent (Chlorobenzene) under reduced pressure.[1]

-

Resuspend the residue in DCM.[1]

-

Decomplexation: Add an aqueous solution of Ethylenediamine (4 equiv relative to Zn) or concentrated ammonia/EDTA buffer.[1] Stir vigorously for 30 minutes.

-

Why: Ethylenediamine binds Zn(II) more strongly than the Box ligand, releasing the free organic ligand into the DCM layer.[1]

-

-

Separate the layers.[1] Wash the organic phase with saturated

(2x) and Brine (1x).[1] -

Dry over

, filter, and concentrate.

Phase 4: Purification[1]

-

Purify via flash column chromatography on silica gel.[1]

-

Recrystallize from Hexane/DCM if ultra-high purity (>99% ee) is required.[1]

Quality Control & Characterization

The following data parameters confirm the successful synthesis of 2,2'-(5-chloro-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) .

| Parameter | Method | Expected Result / Specification |

| Appearance | Visual | White to off-white crystalline solid |

| 400 MHz, | Backbone Ar-H: | |

| 100 MHz, | C=N (Oxazoline): ~162 ppm.[1] C-Cl (Aryl): ~135 ppm.[1] | |

| Optical Rotation | Polarimetry | |

| Elemental Analysis | CHN | Tolerance |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Wet | Re-fuse |

| Incomplete Conversion | Low Temperature | Ensure vigorous reflux (chlorobenzene is preferred over toluene for higher bp).[1] |

| Product Trapped | Incomplete Decomplexation | Increase stirring time with Ethylenediamine or use |

| Racemization | Excessive Heat/Time | Do not exceed 48h reflux.[1] Check amino alcohol purity. |

Strategic Application: Functionalization

The utility of the Chlorophenyl backbone extends beyond catalysis. The chloro-group allows this ligand to be covalently attached to supports (polymers, silica) or expanded into larger chiral architectures.[1]

Functionalization Workflow

Figure 2: Divergent synthesis capabilities utilizing the chloro-handle of the prepared ligand.[1]

References

-

Evans, D. A., et al. (1993).[1] "

-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions." Journal of the American Chemical Society. -

Bolm, C., et al. (1991).[1] "Synthesis of optically active bis(2-oxazolines): Crystal structure of a 1,2-bis(2-oxazolinyl)benzene ZnCl2 complex." Chemische Berichte.

-

Desimoni, G., et al. (2006).[1] "

-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis." Chemical Reviews. -

Rechavi, D., & Lemaire, M. (2002).[1] "Enantioselective Catalysis Using Polymer-Supported Bis(oxazoline) Ligands." Chemical Reviews.

-

Gläser, B., & Kunz, H. (1998).[1] "Synthesis of C2-Symmetric Bis(oxazolines) from Dinitriles." Synlett. (Demonstrating the ZnCl2 nitrile activation method).

Sources

Functionalization of the 4,5-dihydro-oxazole ring for medicinal chemistry

Application Note: Strategic Functionalization of the 4,5-Dihydro-oxazole (2-Oxazoline) Scaffold for Medicinal Chemistry

Introduction: The 2-Oxazoline Pharmacophore

The 4,5-dihydro-oxazole (2-oxazoline) ring is a versatile heterocyclic scaffold in medicinal chemistry, distinct from its aromatic oxazole counterpart. It serves three critical roles in drug design:

-

Bioisostere: It acts as a rigid, metabolically stable bioisostere for carboxylic acids, esters, and amides, improving oral bioavailability and blood-brain barrier penetration.

-

Chiral Scaffold: The C4 and C5 positions offer defined stereochemistry (derived from amino acid precursors), crucial for target selectivity.

-

Directing Group (DG): The N3 nitrogen is a potent Lewis base, enabling transition-metal-catalyzed C–H activation of attached aryl systems.

This guide details three advanced protocols for functionalizing this scaffold, moving beyond standard condensation syntheses to direct chemical modification of the core.

Strategic Analysis: Reactivity Zones

The 2-oxazoline ring presents distinct zones for chemical modification. Understanding the electronic distribution is prerequisite for selective functionalization.

-

Zone A (C2-Lateral Position): The

-protons of a C2-alkyl group are highly acidic ( -

Zone B (C2-Aryl Ortho Position): The oxazoline nitrogen directs metals (Pd, Cu, Ru) to the ortho position of a C2-aryl ring.

-

Zone C (C4/C5 Ring Positions): Direct functionalization here is challenging due to lower acidity. Diversity is best introduced via electrophilic cyclization of alkenyl amides.

Figure 1: Strategic reactivity zones of the 2-oxazoline scaffold for medicinal chemistry functionalization.

Protocol 1: C2-Lateral Lithiation and Alkylation

Objective: Functionalize the C2-methyl group to extend the carbon skeleton. This is the most reliable method for modifying 2-methyl-2-oxazolines post-synthesis.

Mechanistic Insight: Treatment of 2-methyl-2-oxazoline with a strong base (n-BuLi or LDA) generates an aza-enolate. This species is chemically equivalent to an ester enolate but more nucleophilic. Critical Note: If the oxazoline contains a C4/C5 substituent, the choice of base affects stereochemical integrity.

Materials:

-

Substrate: 2-Methyl-4,4-dimethyl-2-oxazoline (or chiral variant).

-

Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (or LDA for sensitive substrates).

-

Solvent: Anhydrous THF (freshly distilled).

-

Electrophile: Alkyl halide (e.g., Benzyl bromide), Aldehyde, or Epoxide.

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add 2-methyl-2-oxazoline (1.0 equiv, 5.0 mmol) and anhydrous THF (20 mL).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath).

-

Base Addition: Dropwise add n-BuLi (1.1 equiv) over 10 minutes.

-

Observation: A color change (often to pale yellow/orange) indicates aza-enolate formation.

-

Hold: Stir at -78 °C for 30–45 minutes to ensure complete deprotonation.

-

-

Electrophile Addition: Add the Electrophile (1.2 equiv) dropwise (neat or in minimal THF).

-

Note: For aldehydes, the reaction is instantaneous. For alkyl halides, allow 1–2 hours.

-

-

Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl (5 mL).

-

Workup: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc).

Table 1: Electrophile Compatibility & Yields

| Electrophile Class | Example Reagent | Product Type | Typical Yield | Notes |

| Alkyl Halides | Benzyl Bromide | Homologated Alkyl | 75-90% | Highly reliable; requires primary/benzylic halides. |

| Aldehydes | Benzaldehyde | 80-95% | Diastereoselectivity depends on C4-substitution. | |

| Epoxides | Propylene Oxide | 60-75% | Requires Lewis Acid (BF₃·OEt₂) additive sometimes. | |

| Silyl Chlorides | TMSCl | C2-Silyl Enol Ether | >90% | Useful intermediate for Mukaiyama-type reactions. |

Protocol 2: Palladium-Catalyzed C–H Arylation (Oxazoline as DG)